molecular formula C9H9NO2 B12960917 Benzene, 1-nitro-2-(1-propen-1-yl)-

Benzene, 1-nitro-2-(1-propen-1-yl)-

Cat. No.: B12960917
M. Wt: 163.17 g/mol
InChI Key: XXOSNQLGTJHMTC-GORDUTHDSA-N
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Description

Benzene, 1-nitro-2-(1-propen-1-yl)- is an organic compound with the molecular formula C9H9NO2. It is characterized by a benzene ring substituted with a nitro group and a propenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(1-propen-1-yl)- typically involves the reaction of benzaldehyde with nitroethane in the presence of a base such as butylamine. The reaction is carried out in acetic acid at elevated temperatures, often with sonication to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-(1-propen-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1-nitro-2-(1-propen-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(1-propen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

  • (E)-2-Nitroprop-1-en-1-ylbenzene
  • 1-Nitro-2-(prop-1-en-1-yl)benzene
  • 2-Phenyl-1-nitropropene

Comparison: Benzene, 1-nitro-2-(1-propen-1-yl)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-nitro-2-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C9H9NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h2-7H,1H3/b5-2+

InChI Key

XXOSNQLGTJHMTC-GORDUTHDSA-N

Isomeric SMILES

C/C=C/C1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CC=CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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